Phenyl diphenylcarbamate

Beschreibung

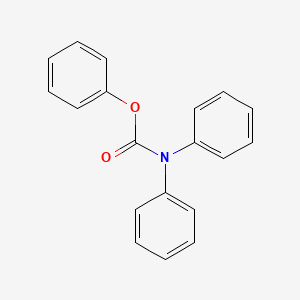

Phenyl diphenylcarbamate (chemical structure: 2-(phenylcarbamoyl)this compound) is a carbamate derivative characterized by two phenyl groups attached to the carbamate moiety. It has garnered attention in medicinal chemistry for its role as a cholinesterase inhibitor. Specifically, it exhibits potent inhibition of butyrylcholinesterase (BChE) with an IC50 value of 1.60 µM, making it one of the most selective BChE inhibitors among its analogs . Its structure-activity relationship (SAR) highlights the importance of aromatic substituents in enhancing enzyme binding and selectivity.

Eigenschaften

CAS-Nummer |

5416-45-5 |

|---|---|

Molekularformel |

C19H15NO2 |

Molekulargewicht |

289.3 g/mol |

IUPAC-Name |

phenyl N,N-diphenylcarbamate |

InChI |

InChI=1S/C19H15NO2/c21-19(22-18-14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |

InChI-Schlüssel |

XSJJNRDFIMCZRS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WL-342371 typically involves a multi-step process that includes the use of various reagents and catalysts. One common method involves the reaction of a thiazolidine-2,4-dione derivative with specific biphenyl moieties, amino acid side chains, and sulfonamides under controlled conditions . The reaction conditions often include specific temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of WL-342371 may involve bulk polymerization techniques, where the compound is synthesized in large quantities using specialized equipment. This process often includes stages of high turbulence and controlled temperatures to achieve the desired chemical structure . The use of catalysts and solvents is also common in industrial settings to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Phenyl diphenylcarbamate undergoes hydrolysis under acidic, basic, or environmental conditions, yielding phenol and diphenylamine as primary products . The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the carbamate bond:

| Conditions | Products | Rate Influencers |

|---|---|---|

| Aqueous (pH 7, 25°C) | Phenol, Diphenylamine, CO₂ | pH, temperature, solvent polarity |

| Basic (NaOH, 60°C) | Accelerated phenol formation | Base concentration, stirring rate |

| Acidic (HCl, 50°C) | Slower degradation | Acid strength, steric hindrance |

Environmental hydrolysis of its precursor, diphenyl carbonate, suggests similar susceptibility to abiotic degradation .

Transesterification

The carbamate group reacts with alcohols or amines via nucleophilic substitution, enabling the synthesis of derivatives:

Example with Methanol:

| Alcohol | Product | Yield | Conditions |

|---|---|---|---|

| Methanol | Methyl diphenylcarbamate | 85% | THF, RT, 12h |

| Benzyl Alcohol | Benzyl diphenylcarbamate | 78% | Dry DCM, 24h |

This reactivity is exploited to modify carbamate esters for applications in polymer chemistry.

Urea Formation

This compound reacts with primary amines to form dissymmetric ureas under mild conditions :

| Amine | Urea Product | Catalyst | Selectivity |

|---|---|---|---|

| Benzylamine | N-Benzyl-N,N-diphenylurea | TBAF | >90% |

| Cyclohexylamine | N-Cyclohexyl-N,N-diphenylurea | None | 82% |

Secondary amines form stable carbamates with rotameric properties, as confirmed by NMR studies .

Enzyme Inhibition

This compound derivatives exhibit potent cholinesterase inhibition, with structural modifications enhancing activity:

| Derivative | Target Enzyme | IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| 2-(Phenylcarbamoyl)this compound | BChE | 1.60 | 12x over AChE |

| N,N-Diphenyl variants | AChE | 38.98 | Non-selective |

Molecular docking reveals interactions at peripheral anionic sites of cholinesterases, suggesting non-covalent binding .

Kinetic and Thermodynamic Factors

Reaction rates and equilibria depend on:

Stability and Degradation

This compound is stable under anhydrous conditions but degrades in aqueous environments. Its precursor, diphenyl carbonate, hydrolyzes to phenol and CO₂ with a half-life of days in neutral water .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Cholinesterase Inhibition

Phenyl diphenylcarbamate has been investigated for its inhibitory effects on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research indicates that this compound exhibits potent inhibitory activity, with an IC50 value of 1.60 µM for BChE, making it one of the most effective inhibitors among tested derivatives .

The molecular docking studies suggest that the carbamate moiety interacts favorably with the active sites of these enzymes, indicating potential therapeutic applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

1.2 Antimicrobial Activity

In addition to enzyme inhibition, this compound derivatives have shown antimicrobial properties against various pathogens, including mycobacteria and Gram-positive cocci. These compounds display lower cytotoxicity compared to traditional antibiotics, suggesting their potential as safer alternatives in antimicrobial therapy .

Material Science

2.1 Polymer Chemistry

This compound can be utilized in the synthesis of polycarbonate materials. Its role as a raw material in producing polycarbonate indicates its importance in developing high-performance plastics used in various applications, including automotive and electronics .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Efficacy/Notes |

|---|---|---|

| Medicinal Chemistry | Cholinesterase Inhibition | IC50 for BChE: 1.60 µM |

| Antimicrobial Activity | Effective against mycobacteria | |

| Material Science | Polymer Synthesis | Used in producing polycarbonate |

Case Studies

4.1 Case Study on Cholinesterase Inhibitors

A study evaluated several derivatives of this compound for their ability to inhibit cholinesterases. The results indicated that certain modifications to the carbamate structure enhanced inhibitory potency, suggesting pathways for developing new therapeutic agents .

4.2 Case Study on Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound derivatives demonstrated significant activity against resistant strains of bacteria, highlighting their potential as effective antimicrobial agents with reduced toxicity profiles compared to existing treatments .

Wirkmechanismus

The mechanism of action of WL-342371 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain proteins, such as Bcl-2 and Mcl-1, which are involved in regulating apoptosis (programmed cell death) . By binding to these proteins, WL-342371 can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapies. The molecular pathways affected by WL-342371 include those related to cell survival, proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Cholinesterase Inhibitors

O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate

- Activity : This thiocarbamate derivative is the most potent acetylcholinesterase (AChE) inhibitor in its class, with an IC50 of 38.98 µM .

- Selectivity : Unlike phenyl diphenylcarbamate, it shows dual inhibition (AChE and BChE) but weaker selectivity for BChE.

- Structural Insight : The thiocarbamate group and chloro substituents enhance AChE binding but reduce BChE specificity compared to diphenylcarbamates.

N-Methyl-N-phenyl carbamates

- Activity : Derivatives like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide exhibit moderate AChE/BChE inhibition (IC50: 10–100 µM) .

- Comparison : The absence of a second phenyl group reduces BChE affinity, underscoring the critical role of diphenyl substitution in this compound’s potency.

Table 1 : Key Cholinesterase Inhibitors and Their IC50 Values

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (AChE/BChE) |

|---|---|---|---|

| This compound | >100 | 1.60 | >62.5 |

| O-{4-Chloro...dimethylcarbamothioate} | 38.98 | 45.20 | 0.86 |

| Rivastigmine (Reference) | 13.5 | 16.8 | 0.80 |

Prostanoid Receptor Agonists

FK-788 (R)-4

- Activity : A diphenylcarbamate derivative with a tetrahydronaphthalene skeleton acts as a selective IP receptor agonist (IC50: 18 nM ) .

- Application : Demonstrates antiplatelet activity and oral bioavailability in preclinical models, unlike this compound, which lacks receptor-targeting properties.

- Structural Difference : The tetrahydronaphthalene backbone enhances IP receptor binding, while this compound’s planar structure favors cholinesterase inhibition.

Chemical Stability and Reactivity

- Ethyl diphenylcarbamate : Kinetic studies in the gas phase reveal slower elimination rates (log k1 = 12.91 – 208.2 kJ·mol⁻¹) compared to less bulky analogs, indicating enhanced thermal stability due to phenyl groups .

- Comparison with N-methyl-3-piperidyl diphenylcarbamate (MPDC) : MPDC’s specificity in inhibiting barbiturate metabolism highlights the role of carbamate substituents in modulating enzyme interactions .

Table 2 : Elimination Kinetics of Carbamates

| Compound | Arrhenius Equation (log k1) | Activation Energy (kJ·mol⁻¹) |

|---|---|---|

| Ethyl diphenylcarbamate | 12.91 ± 0.18 | 208.2 ± 2.4 |

| Ethyl N-benzyl-N-cyclopropylcarbamate | 12.94 ± 0.09 | 198.5 ± 0.9 |

Biologische Aktivität

Phenyl diphenylcarbamate (PDC) is a compound of interest due to its potential biological activities, particularly as an inhibitor of cholinesterases and its antimicrobial properties. This article explores the various aspects of its biological activity, supported by recent research findings and data.

1. Cholinesterase Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of cholinesterases, specifically butyrylcholinesterase (BChE). Research indicates that PDC exhibits a low inhibitory concentration (IC50) value, demonstrating its potency:

- IC50 Values :

The molecular docking studies suggest that the carbamate moiety contributes significantly to the interaction with cholinesterase enzymes, enhancing the compound's inhibitory potential .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various studies have shown that it possesses activity against a range of microorganisms:

- Microbial Strains Tested :

- Comparative Efficacy :

3. Antioxidant Activity

The antioxidant capacity of this compound was also investigated using various assays:

- DPPH Assay Results :

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Substituent Effects :

- Derivatives and Modifications :

5. Case Studies

Several studies highlight the potential applications of this compound derivatives:

- A study focused on the synthesis and evaluation of novel cholinesterase inhibitors found that this compound derivatives exhibited promising results in both in vitro and in vivo models .

- Another investigation into antimicrobial activity reported that certain derivatives maintained efficacy against resistant strains while exhibiting reduced toxicity compared to traditional antibiotics .

Q & A

Q. How can phenyl diphenylcarbamate be synthesized and characterized for purity assessment?

Methodological Answer :

- Synthesis : Use nucleophilic substitution or carbamate coupling reactions, analogous to ethyl diphenylcarbamate synthesis ( ). React phenyl chloroformate with diphenylamine in anhydrous conditions.

- Characterization :

- NMR Spectroscopy : Analyze H and C spectra to confirm aromatic protons (6.5–7.5 ppm) and carbamate carbonyl (~155 ppm).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~ 318 for CHNO).

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, referencing protocols for carbamates in .

- Reference : Similar purity validation methods for regulated carbamates are detailed in and .

Q. What storage conditions ensure the long-term stability of this compound?

Q. How can experimental design optimize this compound detection in biological matrices?

Methodological Answer :

- Design of Experiments (DoE) : Apply Central Composite Design (CCD) to optimize extraction efficiency. Variables include pH (4–10), solvent polarity (acetonitrile:water ratios), and derivatization time (10–60 min).

- Analytical Method : Use ultra-high-performance liquid chromatography (UHPLC) with a 5% phenyl column ( ) and tandem mass spectrometry (MS/MS) for enhanced sensitivity.

- Validation : Calculate recovery rates (≥85%) and limits of detection (LOD < 1 ng/mL) using spiked samples.

- Reference : CCD for carbamate analysis is demonstrated in ; phenyl column applications are in .

Q. What multivariate data analysis techniques resolve spectral overlaps in this compound characterization?

Methodological Answer :

- Spectral Deconvolution : Use Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR) to differentiate overlapping peaks in Raman or IR spectra.

- Case Study : For surface-enhanced Raman spectroscopy (SERS), pre-process raw data with baseline correction and normalization. Apply PCA to distinguish this compound from matrix interferences (e.g., proteins or lipids).

- Software Tools : Open-source platforms (e.g., Python’s scikit-learn) or commercial packages (e.g., SIMCA) can automate analysis.

- Reference : Multivariate approaches for SERS data are discussed in .

Q. How should researchers address contradictions in reported reactivity of this compound under basic vs. acidic conditions?

Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (pH 2–12, 25°C). Monitor hydrolysis kinetics via UV-Vis spectroscopy (absorbance at 280 nm for carbamate cleavage).

- Mechanistic Probes : Use isotopic labeling (e.g., O in water) to track hydrolysis pathways. Compare results to computational models (DFT calculations for transition states).

- Data Reconciliation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies ( ).

- Reference : Guidance on resolving data contradictions is provided in .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.